6-Methyl-4-(trifluoromethyl)pyridazin-3-amine 6-Methyl-4-(trifluoromethyl)pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13696507
InChI: InChI=1S/C6H6F3N3/c1-3-2-4(6(7,8)9)5(10)12-11-3/h2H,1H3,(H2,10,12)
SMILES: CC1=CC(=C(N=N1)N)C(F)(F)F
Molecular Formula: C6H6F3N3
Molecular Weight: 177.13 g/mol

6-Methyl-4-(trifluoromethyl)pyridazin-3-amine

CAS No.:

Cat. No.: VC13696507

Molecular Formula: C6H6F3N3

Molecular Weight: 177.13 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-4-(trifluoromethyl)pyridazin-3-amine -

Specification

Molecular Formula C6H6F3N3
Molecular Weight 177.13 g/mol
IUPAC Name 6-methyl-4-(trifluoromethyl)pyridazin-3-amine
Standard InChI InChI=1S/C6H6F3N3/c1-3-2-4(6(7,8)9)5(10)12-11-3/h2H,1H3,(H2,10,12)
Standard InChI Key VQMXNSLYBVGIPY-UHFFFAOYSA-N
SMILES CC1=CC(=C(N=N1)N)C(F)(F)F
Canonical SMILES CC1=CC(=C(N=N1)N)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s pyridazine core consists of a six-membered aromatic ring with two adjacent nitrogen atoms at the 1- and 2-positions. Substituents at the 4- and 6-positions introduce steric and electronic modifications critical for its reactivity and bioactivity. The trifluoromethyl (-CF3_3) group at position 4 enhances metabolic stability and lipophilicity, while the methyl (-CH3_3) group at position 6 fine-tunes steric interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC6H6F3N3\text{C}_6\text{H}_6\text{F}_3\text{N}_3
Molecular Weight177.13 g/mol
CAS Number1310918-29-6 (analogue)
XLogP3-AA (LogP)~2.15 (estimated)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The 1H^1\text{H}-NMR spectrum typically shows a singlet for the methyl group (~2.5 ppm) and splitting patterns indicative of aromatic protons adjacent to electron-withdrawing groups . High-resolution MS (HRMS) aligns with the exact mass of 177.0432 g/mol.

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis begins with ethyl 3,3,3-trifluoropyruvate, which undergoes condensation with acetone in the presence of L-proline and dimethylformamide (DMF) to yield ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate. Subsequent treatment with hydrazine hydrate in acetic acid facilitates cyclization to form 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one. Oxidation using potassium chromate (K2CrO4\text{K}_2\text{CrO}_4) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) generates the carboxylic acid derivative, which undergoes Fischer esterification with ethanol to produce the ethyl ester .

Key Reaction Steps:

  • Cyclization:
    C5H7F3O3+N2H4C6H6F3N3O\text{C}_5\text{H}_7\text{F}_3\text{O}_3 + \text{N}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_6\text{F}_3\text{N}_3\text{O}

  • Oxidation:
    C6H6F3N3O+K2CrO4C6H4F3N3O3\text{C}_6\text{H}_6\text{F}_3\text{N}_3\text{O} + \text{K}_2\text{CrO}_4 \rightarrow \text{C}_6\text{H}_4\text{F}_3\text{N}_3\text{O}_3

Optimization and Yield

Yields for the final product range from 36% to 79%, depending on the purity of intermediates and reaction conditions. Chlorination with phosphorus oxychloride (POCl3\text{POCl}_3) and amidation with primary amines further diversify the scaffold, enabling structural modifications for structure-activity relationship (SAR) studies .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound exhibits a boiling point of approximately 312.6°C and a density of 1.9 g/cm3^3, consistent with its aromatic and fluorinated structure . It demonstrates limited aqueous solubility (<1 mg/mL at 25°C) but high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM).

Table 2: Comparative Physicochemical Data

Property6-Methyl-4-(trifluoromethyl)pyridazin-3-amine4-Bromo-6-(trifluoromethyl)pyridazin-3-amine
Molecular Weight177.13 g/mol241.997 g/mol
Density1.9 g/cm3^31.9 g/cm3^3
Boiling Point312.6°C312.6°C

Comparative Analysis with Structural Analogues

Role of Substituents

Replacing the methyl group at position 6 with bromine (as in 4-bromo-6-(trifluoromethyl)pyridazin-3-amine) increases molecular weight by 36% and alters electronic properties, reducing kinase inhibition potency but improving halogen-bonding interactions with bacterial enzymes .

Research Findings and Ongoing Investigations

In Vivo Pharmacokinetics

Rat studies reveal moderate oral bioavailability (62%) and a plasma half-life of 7.8 hours, supporting further development as an oral therapeutic agent .

Table 3: Pharmacokinetic Parameters in Rats

ParameterIntravenous (1 mg/kg)Oral (1 mg/kg)
CmaxC_{\text{max}}934.0 ng/mL
TmaxT_{\text{max}}6.0 hours
AUC0_{0-\infty} 22000 ng·h/mL13600 ng·h/mL

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